molecular formula C18H22N2O3 B2639208 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione CAS No. 862814-09-3

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione

Cat. No.: B2639208
CAS No.: 862814-09-3
M. Wt: 314.385
InChI Key: MNEMCZDPCAEQOS-UHFFFAOYSA-N
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Description

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting with a suitable precursor, such as 2-methylindole, which undergoes alkylation to introduce the 1,2-dimethyl groups.

    Morpholine Introduction: The morpholine ring can be introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the indole and morpholine derivatives under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione
  • 1-(1,2-dimethyl-1H-indol-3-yl)-2-(morpholino)ethane-1,2-dione

Uniqueness

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione is unique due to the specific substitution pattern on the indole and morpholine rings, which can influence its chemical reactivity and biological activity. The presence of both 1,2-dimethyl groups on the indole and 2,6-dimethyl groups on the morpholine ring can lead to distinct steric and electronic effects.

Properties

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2-(2,6-dimethylmorpholin-4-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-11-9-20(10-12(2)23-11)18(22)17(21)16-13(3)19(4)15-8-6-5-7-14(15)16/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEMCZDPCAEQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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